
3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid, also known as 3-PA-3-OH, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a chiral compound that exists in two enantiomeric forms, R and S. The R-enantiomer is the active form and has been shown to have potent activity against a range of diseases.
Applications De Recherche Scientifique
Chemical Synthesis
“3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid” is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules. The compound’s unique structure and properties make it useful in a variety of chemical reactions .
Polymerization
This compound is used in the polymerization of ring-strained nitrogen-containing monomers . Despite the difficulties associated with controlling the polymerization, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of this compound can be used to create antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .
CO2 Adsorption
The polymers derived from “3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid” can be used for CO2 adsorption . This application is particularly relevant in industries where there is a need to capture and store carbon dioxide to reduce greenhouse gas emissions .
Chelation
These polymers can also be used for chelation , a process in which a molecule encloses a metal ion. This is useful in a variety of fields, including medicine, where chelation is used to remove toxic metals from the body .
Materials Templating
The polymers can be used in materials templating . This involves using the polymer as a template to create a material with a specific structure or pattern .
Non-viral Gene Transfection
Lastly, the polymers derived from this compound can be used for non-viral gene transfection . This is a method of introducing foreign DNA into cells, and it’s a crucial technique in genetic engineering .
Propriétés
IUPAC Name |
3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQSHEWYZSUKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CNC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

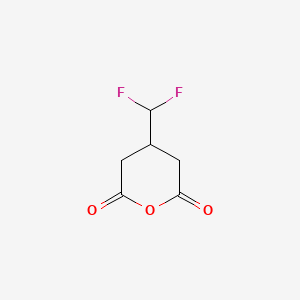
![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)
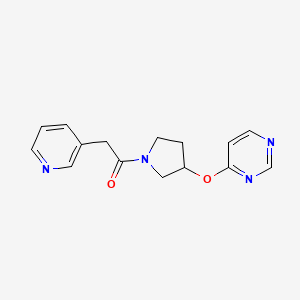


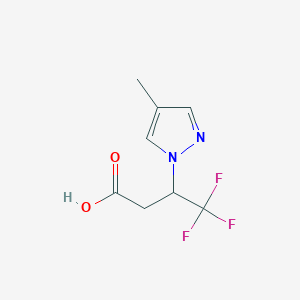

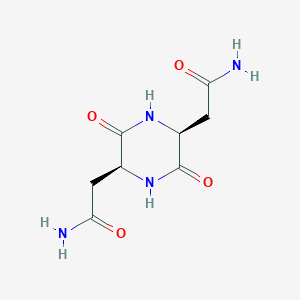
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)
![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)
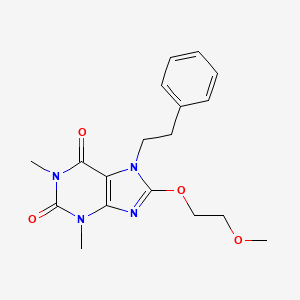
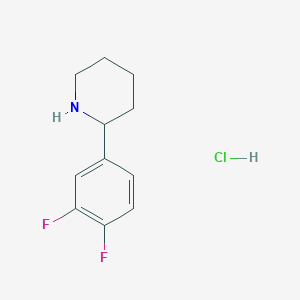
![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)